molecular formula C15H11FN2OS2 B2554924 N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 942002-82-6

N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2554924
CAS No.: 942002-82-6
M. Wt: 318.38
InChI Key: FCZCKBWAPKEVKC-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C15H11FN2OS2 and its molecular weight is 318.38. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Several studies have synthesized benzothiazole derivatives, including compounds similar to N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide, to evaluate their antitumor activities. These compounds have been tested in vitro against a range of human tumor cell lines derived from neoplastic diseases, showing considerable anticancer activity against some cancer cell lines. The structural modifications and introduction of different heterocyclic rings have been crucial in enhancing their efficacy (Yurttaş, Tay, & Demirayak, 2015).

Anti-inflammatory and Analgesic Activities

Research has also focused on the synthesis of derivatives of benzothiazole for their anti-inflammatory and analgesic properties. For example, a study synthesized eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity for some compounds (Sunder & Maleraju, 2013).

Antimicrobial Activity

A green ultrasound synthesis approach was employed to create 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus, demonstrating promising antimicrobial activities against a variety of gram-positive, gram-negative bacteria, and fungal strains. This highlights the potential of such compounds in addressing antibiotic resistance issues (Rezki, 2016).

Src Kinase Inhibitory and Anticancer Activities

N-benzyl substituted acetamide derivatives containing the benzothiazole moiety have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These studies suggest that structural modifications can lead to compounds with improved efficacy against cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Fallah-Tafti et al., 2011).

Anticonvulsant Evaluation

Derivatives of benzothiazole have also been synthesized and evaluated for their anticonvulsant activities. These compounds have been designed to fulfill the structural requirements of pharmacophores for anticonvulsant properties, showing significant activity in various models of seizure and epilepsy. This line of research opens new avenues for the development of novel anticonvulsant drugs (Nath et al., 2021).

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-14-13(7-11)17-9-21-14/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZCKBWAPKEVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.